molecular formula C8H10N2O2 B11917555 3-(2-Pyrimidinyl)butanoic acid

3-(2-Pyrimidinyl)butanoic acid

Cat. No.: B11917555
M. Wt: 166.18 g/mol
InChI Key: OCLXAVYAJMXVPX-UHFFFAOYSA-N
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Description

3-(2-Pyrimidinyl)butanoic acid is an organic compound that features a pyrimidine ring attached to a butanoic acid chain Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-pyrimidin-2-ylbutanoic acid

InChI

InChI=1S/C8H10N2O2/c1-6(5-7(11)12)8-9-3-2-4-10-8/h2-4,6H,5H2,1H3,(H,11,12)

InChI Key

OCLXAVYAJMXVPX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=NC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyrimidinyl)butanoic acid typically involves the formation of the pyrimidine ring followed by the attachment of the butanoic acid chain. One common method involves the reaction of an appropriate pyrimidine derivative with a butanoic acid precursor under controlled conditions. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidative Reactions

While not directly reported for this compound, oxidative dimerization mechanisms observed in similar heterocycles ( ) suggest potential pathways:

  • Electrophilic Attack : Hypochlorous acid (HOCl) or Cl⁺ may act as an electrophile, initiating bond cleavage and carbocation formation.

  • Cascade Processes : Carbocation intermediates could undergo intramolecular cyclization or coupling, forming novel polycyclic structures.

Substitution Reactions

Pyridine nitrogen in pyrimidine rings may participate in nucleophilic substitution. For example:

  • Alkylation : Reactions with alkyl halides under basic conditions (e.g., K₂CO₃) could functionalize the pyrimidine moiety.

Spectroscopic Analysis

  • IR : Acid carbonyl (C=O) and pyrimidine C=N bonds typically show strong peaks (e.g., 1730 cm⁻¹ for C=O in ).

  • NMR : Proton environments include pyrimidine aromatic protons (δ 7–9 ppm) and butanoic acid methylene groups (δ 1–3 ppm).

  • MS : Molecular ion peaks (e.g., m/z 432 for similar compounds in ) confirm molecular weight.

Technique Key Observations
IRAcid C=O (~1730 cm⁻¹), pyrimidine C=N (~1600–1650 cm⁻¹)
¹H-NMRPyrimidine Ar-H (δ 7–9 ppm), CH₂ groups (δ 1–3 ppm)
MSMolecular ion peak (e.g., m/z 432 in )

Biological Activity

While direct data for 3-(2-pyrimidinyl)butanoic acid is limited, analogs like 3-(4-pyrimidinyl)butanoic acid () exhibit:

  • Protein Kinase Inhibition : Potential anti-inflammatory and antimicrobial effects via kinase modulation.

  • Structural Optimization : Solubility and reactivity may be tuned by modifying substituents (e.g., electron-donating groups).

Scientific Research Applications

3-(2-Pyrimidinyl)butanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Pyrimidinyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or proteins, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Pyrimidinyl)butanoic acid include:

Uniqueness

This compound is unique due to its specific structure, which combines a pyrimidine ring with a butanoic acid chain. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

3-(2-Pyrimidinyl)butanoic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring attached to a butanoic acid moiety, giving it both hydrophilic and hydrophobic characteristics. Its molecular formula is C7H8N2O2\text{C}_7\text{H}_8\text{N}_2\text{O}_2. The presence of the carboxylic acid group allows for various interactions with biological targets, which is crucial for its pharmacological applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in pharmacology. Key areas of activity include:

  • Antitumor Effects : Compounds similar to this compound have demonstrated significant inhibitory effects against various cancer cell lines by targeting specific kinases involved in cell proliferation .
  • Antibacterial Properties : Some studies suggest that derivatives of pyrimidine compounds can exhibit antibacterial activity, potentially through mechanisms involving the inhibition of bacterial enzyme systems.
  • Neurological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.

The mechanisms by which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : It has been shown to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in both cancerous and bacterial cells .
  • Receptor Binding : Interaction studies reveal that this compound may bind to specific receptors or enzymes, enhancing its pharmacological profile.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell growth and apoptosis, contributing to its antitumor effects .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReferences
AntitumorSignificant inhibition in vitro
AntibacterialModerate activity against select strains
NeurologicalPotential modulation of neurotransmitters

Selected Research Findings

  • A study published in Medicinal Chemistry highlighted the synthesis and testing of pyrido[2,3-d]pyrimidines, which share structural similarities with this compound. These compounds showed strong antitumor activity against several cancer cell lines through kinase inhibition .
  • Research focusing on the binding affinity of this compound with various biological targets demonstrated promising results, suggesting that modifications to the structure could enhance its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Pyrimidinyl)butanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling pyrimidine derivatives with butanoic acid precursors. For example, nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can attach the pyrimidine ring to a butanoic acid backbone. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., 1–5 mol% Pd) critically affect yield. Pre-activation of the pyrimidine moiety (e.g., halogenation at the 2-position) enhances reactivity. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d6) identifies pyrimidine protons (δ 8.5–9.0 ppm) and the butanoic acid chain (δ 2.5–3.5 ppm). 13^{13}C NMR confirms carbonyl (δ ~170 ppm) and pyrimidine carbons.
  • IR : Stretching bands for carboxylic acid (2500–3300 cm1^{-1}, broad) and pyrimidine C=N (1600–1650 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion [M+H]+^+ (calculated for C8_8H9_9N2_2O2_2: 165.0664).
  • Elemental Analysis : Confirms C, H, N ratios (±0.3% tolerance) .

Q. How can solubility and purity of this compound be optimized for biological assays?

  • Methodological Answer : Solubility in aqueous buffers is limited due to the hydrophobic pyrimidine group. Use polar aprotic solvents (DMSO) for stock solutions, followed by dilution in PBS (pH 7.4). Purification via acid-base extraction (e.g., adjust pH to 2–3 with HCl to precipitate the compound) removes unreacted precursors. Purity (>95%) is confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. What are the critical safety protocols for handling this compound in lab settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or weighing.
  • Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (vermiculite). Consult safety data sheets for related compounds (e.g., 3-Amino-4-phenylbutanoic acid) for emergency guidelines .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model electron density distribution, identifying electrophilic sites (e.g., pyrimidine C2 position). Fukui indices quantify susceptibility to nucleophilic attack. Solvent effects (PCM model) refine predictions for aqueous vs. organic media. Validate with kinetic studies (e.g., monitoring substitution rates with thiols or amines) .

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Conduct:

  • Thermal Analysis : DSC/TGA to detect polymorph transitions.
  • Control Experiments : Recrystallize from identical solvents (e.g., methanol vs. acetone) and compare solubility via UV-Vis (λmax ~260 nm).
  • Particle Size Analysis : Use dynamic light scattering (DLS) to assess aggregation effects .

Q. What mechanistic insights explain the pH-dependent stability of this compound intermediates?

  • Methodological Answer : At acidic pH (<4), the carboxylic acid protonation reduces electron-withdrawing effects, destabilizing the pyrimidine ring. At alkaline pH (>9), deprotonation increases solubility but risks esterification or decarboxylation. Monitor degradation via LC-MS at varying pH (2–12) using phosphate buffers (prepared per USP guidelines: 6.8 mL H3_3PO4_4 + 8.6 mL NaOH in 2 L H2_2O) .

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs)?

  • Methodological Answer : The carboxylic acid group coordinates with metal nodes (e.g., Zn2+^{2+}, Cu2+^{2+}). Optimize MOF synthesis by:

  • Solvothermal Conditions : 100°C in DMF/water mixtures.
  • Linker Design : Introduce pyrimidine as a secondary binding site for guest molecules.
  • PXRD/FTIR : Confirm framework integrity and ligand retention .

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